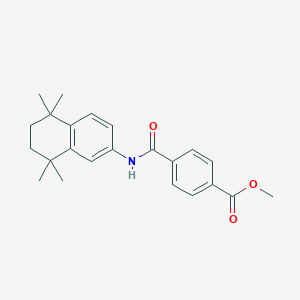

Methyl 4-((5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-YL)carbamoyl)benzoate

Overview

Description

Methyl 4-((5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-YL)carbamoyl)benzoate, also known as this compound, is a useful research compound. Its molecular formula is C23H27NO3 and its molecular weight is 365.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Methyl 4-((5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-YL)carbamoyl)benzoate is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a detailed overview of its biological activity based on diverse sources and research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by a naphthalene moiety and a carbamate functional group. Its molecular formula is , and it has a molecular weight of approximately 327.45 g/mol. The presence of the tetramethyl group contributes to its lipophilicity, influencing its biological interactions.

1. Antimicrobial Properties

Research has indicated that compounds with similar structural features exhibit significant antimicrobial activity. For instance, derivatives of naphthalene and carbamate have shown effectiveness against various pathogens:

- In vitro Studies : Compounds related to this compound were screened against Gram-positive and Gram-negative bacteria. Results demonstrated moderate to excellent antibacterial properties against organisms such as Staphylococcus aureus and Escherichia coli .

| Microorganism | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Klebsiella pneumoniae | 10 |

2. Anti-inflammatory Activity

The compound's structure suggests potential anti-inflammatory effects. Similar compounds have been shown to inhibit pro-inflammatory cytokines and pathways:

- Mechanism of Action : It is hypothesized that the carbamate moiety may interact with enzymes involved in inflammatory processes, potentially inhibiting cyclooxygenase (COX) enzymes .

3. Anticancer Activity

Recent studies have explored the anticancer potential of naphthalene derivatives:

- Cell Line Studies : Research indicates that derivatives can inhibit cancer cell proliferation in various cell lines while sparing normal cells. For example, one study highlighted the ability of related compounds to inhibit tumor growth without affecting healthy tissue at concentrations below 10 µM .

| Cell Line | IC50 (µM) |

|---|---|

| HepG2 (Liver Cancer) | 8.5 |

| MCF-7 (Breast Cancer) | 12.3 |

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers evaluated the antimicrobial activity of several naphthalene derivatives including this compound. The results showed significant inhibition against both Gram-positive and Gram-negative bacteria with varying degrees of effectiveness depending on the substitution pattern on the naphthalene ring .

Case Study 2: Anticancer Activity

In another investigation focusing on the anticancer properties of related compounds, researchers found that specific derivatives exhibited selective toxicity towards cancer cells while maintaining low toxicity towards normal cells. This selectivity was attributed to differences in metabolic pathways between cancerous and non-cancerous cells .

Scientific Research Applications

Opioid Receptor Ligands

Recent studies have highlighted the potential of compounds related to methyl 4-((5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-YL)carbamoyl)benzoate as opioid receptor ligands . Research indicates that derivatives of tetrahydronaphthalene can exhibit high binding affinities for μ-opioid receptors. For instance, ligands with similar structural motifs have shown binding affinities in the nanomolar range and significant selectivity towards μ-opioid receptors compared to δ-opioid receptors .

Radiolabeling for Imaging

The compound has been utilized in the synthesis of radiolabeled derivatives for positron emission tomography (PET) imaging. The incorporation of carbon isotopes like into the molecule allows for the tracking of biological processes in vivo. Studies demonstrated effective synthesis methods yielding high radiochemical purity and specific activity suitable for PET applications . This application is particularly valuable in pharmacokinetic studies and receptor occupancy assessments.

Drug Development

The unique structural features of this compound make it a candidate for developing new therapeutic agents targeting various diseases. Its potential as a scaffold for designing novel analgesics or other therapeutic agents is under investigation due to its favorable interactions with biological targets .

Synthetic Odorants

This compound is also explored as a synthetic odorant in the fragrance industry. Compounds with similar structures are known for their woody and complex scent profiles. They are often used in perfumes and personal care products to enhance fragrance longevity and complexity . The compound's stability and compatibility with various formulations make it an attractive option for perfumers.

Performance in Formulations

In addition to its scent profile, the compound's physical properties contribute to its effectiveness in formulations. Its ability to blend well with other fragrance components while maintaining stability under different conditions is crucial for product performance .

Polymer Chemistry

In material science, this compound can be utilized as a building block in polymer synthesis. Its functional groups allow for modifications that can lead to materials with tailored properties such as enhanced durability or specific thermal characteristics. Research into polyfunctional derivatives shows promise for applications in coatings and advanced materials .

Biodegradable Polymers

There is ongoing research into incorporating compounds like this compound into biodegradable polymer systems. The goal is to create environmentally friendly materials that do not compromise on performance while promoting sustainability in material usage .

Properties

IUPAC Name |

methyl 4-[(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)carbamoyl]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27NO3/c1-22(2)12-13-23(3,4)19-14-17(10-11-18(19)22)24-20(25)15-6-8-16(9-7-15)21(26)27-5/h6-11,14H,12-13H2,1-5H3,(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBBXAIYXFKPCMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(C2=C1C=CC(=C2)NC(=O)C3=CC=C(C=C3)C(=O)OC)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20545483 | |

| Record name | Methyl 4-[(5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)carbamoyl]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20545483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

365.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94497-53-7 | |

| Record name | Methyl 4-[(5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)carbamoyl]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20545483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: The research outlines a novel synthetic route for [(11)C]Am80 that utilizes a Pd(0)-mediated rapid cross-coupling reaction. The authors achieved a significantly improved yield (up to 48 ± 2%) compared to previous methods by optimizing reaction conditions like solvent and reagent ratios []. This improved yield is significant because it allows for the production of [(11)C]Am80 with higher specific radioactivity, making it more suitable for use as a Positron Emission Tomography (PET) imaging agent in research and potentially clinical settings.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.